molecular formula C12H16BrI B14064694 2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene

2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene

Cat. No.: B14064694
M. Wt: 367.06 g/mol
InChI Key: IVELKHGZTBWGNN-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene is an organic compound with the molecular formula C12H16BrI. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 5 are substituted with bromine and iodine atoms, respectively, and the hydrogen atoms at positions 1 and 3 are substituted with isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One possible synthetic route for 2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene involves the substitution reactions of toluene derivatives. The process typically starts with the bromination and iodination of 1,3-diisopropylbenzene. The reaction conditions often require the presence of a catalyst and specific solvents to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes. These processes are carried out in reactors designed to handle the specific reaction conditions, including temperature control and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms, as well as the isopropyl groups, can participate in various chemical interactions, influencing the compound’s reactivity and properties. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-iodo-1,3-diisopropylbenzene
  • 1-Bromo-2,6-diisopropyl-4-iodobenzene
  • 2-Bromo-5-iodo-1,3-dimethylbenzene

Uniqueness

2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with the isopropyl groups. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C12H16BrI

Molecular Weight

367.06 g/mol

IUPAC Name

2-bromo-5-iodo-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C12H16BrI/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13/h5-8H,1-4H3

InChI Key

IVELKHGZTBWGNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1Br)C(C)C)I

Origin of Product

United States

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